(E)-Dimethyl hex-2-enedioate
Overview
Description
(E)-Dimethyl hex-2-enedioate, also known as trans-3-hexenedioic acid dimethyl ester, is an organic compound with the molecular formula C8H12O4. It is a diester derived from hex-2-enedioic acid and is characterized by the presence of two ester functional groups and a trans-alkene configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Dimethyl hex-2-enedioate can be synthesized through various methods. One common synthetic route involves the methylation of trans-3-hexenedioic acid using methanol in the presence of an acid catalyst. Another method involves the reaction of acrylic acid methyl ester with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use trans-3-hexenedioic acid and methanol, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-Dimethyl hex-2-enedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hex-2-enedioic acid.
Reduction: Hex-2-enediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-Dimethyl hex-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Dimethyl hex-2-enedioate involves its interaction with specific molecular targets. In chemical reactions, it acts as an electrophile due to the presence of ester groups, which can be attacked by nucleophiles. The trans-alkene configuration also allows for selective reactions with other compounds, facilitating the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: Similar in structure but with a cis-alkene configuration.
Dimethyl fumarate: Similar in structure but with a different alkene configuration.
Dimethyl succinate: Similar but lacks the alkene group.
Uniqueness
(E)-Dimethyl hex-2-enedioate is unique due to its trans-alkene configuration, which imparts distinct chemical reactivity and selectivity compared to its cis- and non-alkene counterparts. This makes it valuable in specific synthetic applications where such selectivity is required.
Properties
IUPAC Name |
dimethyl (E)-hex-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMISCWBTXLFC-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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